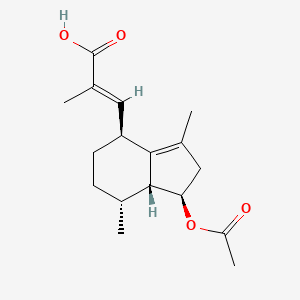

乙酰氧基缬草酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acetoxyvalerenic acid is a derivative of valerenic acid . It is a component of the essential oil of valerian and has a hypnotic effect . It is a sesquiterpenic acid that has been found in Valeriana roots . It is cytotoxic to GLC-4 and COLO 320 cells .

Synthesis Analysis

Acetoxyvalerenic acid is extracted from dry ground rhizomes of valerian (Valeriana officinalis L.) . The extraction process is influenced by factors such as ethanol concentration in the solvent, extraction temperature, and drug particle size . Increased processing temperature favors extraction kinetics but also provokes moderate degradation of valerenic acids .

Physical And Chemical Properties Analysis

Acetoxyvalerenic acid has a molar mass of 292.37 g/mol . Its density is approximately 1 g/cm³ . It is stored at a temperature of -20 °C .

科学研究应用

Sedative Properties

Acetoxyvalerenic Acid is a derivative of valerenic acid and is a component of essential oil of valerian . It has been found to have sedative properties . It is present in lavender extracts and has been confirmed to have a calming effect on the nervous system .

Hypnotic Effect

In addition to its sedative properties, Acetoxyvalerenic Acid also has a hypnotic effect . This makes it potentially useful in the treatment of sleep disorders and conditions associated with anxiety.

Phytotherapy Applications

Due to its calming effect on the nervous system, Acetoxyvalerenic Acid is increasingly used in modern phytotherapy . It is found in plants like lavender, which are known for their therapeutic properties .

Anxiolytic Activity

Research has shown that the addition of Acetoxyvalerenic Acid can abolish the anxiolytic activity of valerenic acid . This suggests that it could play a role in regulating anxiety levels.

Neuroprotective Activity

There is evidence to suggest that Acetoxyvalerenic Acid may have neuroprotective activity . This could make it a potential candidate for the treatment of neurodegenerative disorders.

Potential Medical Applications

The presence of Acetoxyvalerenic Acid in certain cultivars of lavender, such as the ‘Blue River’ cultivar, has been associated with potential medical applications due to the higher levels of both compounds characterized by sedative properties .

作用机制

Target of Action

Acetoxyvalerenic Acid, a derivative of valerenic acid, primarily targets the GABA-A receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system . Acetoxyvalerenic Acid also interacts with the 5-HT 5A receptor , a serotonin receptor subtype distributed in the suprachiasmatic nucleus, a tiny brain region implicated in the sleep-wake cycle .

Mode of Action

Acetoxyvalerenic Acid interacts with its targets in a unique way. Instead, it binds to identical binding sites . This interaction with GABA-A receptors is thought to contribute to the anxiolytic effects of valerian extracts . The addition of acetoxyvalerenic acid has been found to abolish the anxiolytic action of valerenic acid .

Biochemical Pathways

The primary biochemical pathway affected by Acetoxyvalerenic Acid is the GABAergic pathway . This pathway involves the neurotransmitter gamma-aminobutyric acid (GABA), which is known for its inhibitory effects on neuronal activity. By interacting with GABA-A receptors, Acetoxyvalerenic Acid can influence this pathway and potentially alter neuronal excitability .

Pharmacokinetics

It is known that the compound is a lipid found in the essential oil of the valerian plant . This suggests that it may be lipophilic and could potentially cross the blood-brain barrier. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Acetoxyvalerenic Acid.

安全和危害

Acetoxyvalerenic acid should be handled with care to avoid dust formation . It is recommended to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . It is also important to ensure adequate ventilation and to remove all sources of ignition .

属性

IUPAC Name |

(E)-3-[(1R,4S,7R,7aR)-1-acetyloxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-9-5-6-13(7-11(3)17(19)20)15-10(2)8-14(16(9)15)21-12(4)18/h7,9,13-14,16H,5-6,8H2,1-4H3,(H,19,20)/b11-7+/t9-,13+,14-,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBXZFLAYWAXSK-HYJCDKNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2=C(CC(C12)OC(=O)C)C)C=C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](C2=C(C[C@H]([C@H]12)OC(=O)C)C)/C=C(\C)/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3033145 |

Source

|

| Record name | Acetoxyvalerenic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-[(1R,4S,7R,7aR)-1-acetyloxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid | |

CAS RN |

81397-67-3 |

Source

|

| Record name | Acetoxyvalerenic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[3,4-e][1,3]benzoxazole](/img/structure/B569786.png)

![4-Chloro-2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)nicotinaldehyde](/img/structure/B569792.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B569796.png)

![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride](/img/structure/B569799.png)

![(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B569800.png)